4-[(Chloromethyl)sulfonyl]phenylamine
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Overview
Description
4-[(Chloromethyl)sulfonyl]phenylamine is an organic compound with the molecular formula C7H8ClNO2S It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Chloromethyl)sulfonyl]phenylamine typically involves the chloromethylation of phenylamine followed by sulfonylation. One common method includes the reaction of phenylamine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with sulfuryl chloride to introduce the sulfonyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[(Chloromethyl)sulfonyl]phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, sulfuric acid.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(methylsulfonyl)aniline or 4-(thiomethylsulfonyl)aniline can be formed.
Oxidation Products: Sulfones.
Reduction Products: Sulfides.
Scientific Research Applications
4-[(Chloromethyl)sulfonyl]phenylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Chloromethyl)sulfonyl]phenylamine involves its reactivity with nucleophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications. The sulfonyl group can also participate in redox reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)aniline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Thiophenylsulfonyl)aniline: Contains a thiophenyl group instead of a chloromethyl group, altering its reactivity and applications.
4-(Nitrophenylsulfonyl)aniline: Contains a nitro group, which significantly changes its electronic properties and reactivity.
Uniqueness
4-[(Chloromethyl)sulfonyl]phenylamine is unique due to the presence of both chloromethyl and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)aniline |
InChI |
InChI=1S/C7H8ClNO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |
InChI Key |
QSAPAXHVSIVXPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CCl |
Origin of Product |
United States |
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